D-葡萄糖醇-13C6

描述

Synthesis Analysis

The synthesis of D-Glucitol-13C6 can involve several chemical pathways, including the reaction of D-glucose-13C6 with acetone under specific conditions. For instance, concentrated sulfuric acid has been used as a catalytic agent to synthesize 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose from D-glucose-13C6 and acetone, achieving a yield of 75.6% with high chemical purity and 13C atom abundance (Hao, 2011).

Molecular Structure Analysis

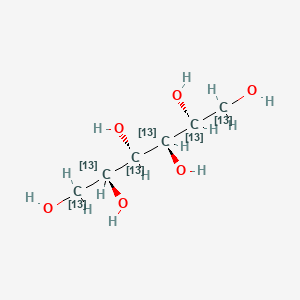

The crystal structure of D-glucitol has been extensively studied. For example, the A form of D-glucitol was determined through X-ray and neutron diffractometer data, revealing a bent chain conformation with normal C-C bond lengths and a specific arrangement of hydroxyl groups involved in hydrogen bonds forming infinite spirals (Park et al., 1971).

Chemical Reactions and Properties

D-Glucitol undergoes various chemical reactions, including acetalation to form isopropylidene derivatives. For example, the reaction of D-glucitol with acetone-zinc chloride can produce a mixture of isopropylidene derivatives, which upon further processing, yields specific acetal forms useful in subsequent chemical synthesis (Kuszmann & Sohår, 1979).

Physical Properties Analysis

The physical properties of D-Glucitol-13C6, such as crystallinity, solubility, and molecular arrangement, can significantly impact its utilization in scientific research. Studies on various glucans, including those structurally similar to D-Glucitol-13C6, using 13C NMR spectroscopy, have provided insights into their conformation-dependent chemical shifts and gelation properties, indicating the influence of molecular conformation on physical properties (Saitô et al., 1986).

Chemical Properties Analysis

The chemical properties of D-Glucitol-13C6, including its reactivity and interactions with other substances, are crucial for its applications in chemical synthesis and research. Studies exploring the synthesis and NMR spectrum of various D-glucose derivatives have shed light on the bond polarization differences and chemical shift assignments, offering valuable insights into the chemical properties of D-Glucitol-13C6 (Koch & Perlin, 1970).

科学研究应用

糖类的 NMR 研究:D-葡萄糖醇-13C6 已用于糖类的核磁共振 (NMR) 研究。例如,13C-NMR 用于研究葡萄糖相关化合物,如 1,5-二氢-D-葡萄糖醇和 1,5-二氢-D-果糖。这项技术允许以高灵敏度追踪这些糖类的整个碳骨架,确认它们的化学结构并优化制备糖类的酶促反应 (Kametani et al., 1996)。

谷氨酰胺代谢成像:在对人肝细胞癌细胞的研究中,D-葡萄糖醇-13C6 用于提高 13C MR 光谱的灵敏度。这种方法显示了线粒体谷氨酰胺酶将高极化谷氨酰胺转化为谷氨酸,这对于开发检测体内谷氨酰胺代谢的成像技术至关重要 (Gallagher et al., 2008)。

精子代谢研究:D-葡萄糖醇-13C6 已用于 13C 核磁共振光谱学中以研究人类精子代谢。这项研究表明,精子群体代谢葡萄糖和果糖等 13C 底物,主要产生乳酸,在较小程度上产生碳酸氢盐。这项研究提供了对精子代谢的见解以及对生殖健康的潜在影响 (Calvert et al., 2018)。

脑代谢研究:D-葡萄糖醇-13C6 的脑代谢已通过局部 13C NMR 光谱进行研究,提供了对葡萄糖转化为谷氨酸和谷氨酰胺等神经递质的见解。这项研究有助于我们了解脑代谢和神经健康 (Gruetter et al., 1994)。

糖尿病诊断和研究:D-葡萄糖醇-13C6 已用于开发测定血浆中 1,5-二氢-D-葡萄糖醇的方法,这与诊断糖尿病有关。该方法提供了比气液色谱法更简单、更快捷的替代方法,从而改善了糖尿病的诊断过程 (Yabuuchi et al., 1989)。

代谢区室研究:该化合物还被用来估计脑中丙酮酸羧化酶/丙酮酸脱氢酶的葡萄糖通量,有助于理解氨基酸代谢的区室化 (Lapidot & Gopher, 1994)。

属性

IUPAC Name |

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GVZKVBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Sorbitol-13C6 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)